1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Description
1-((1-(1-(3-(4-(methylthio)phenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications
Azetidine and Pyrrolidine Derivatives in Pharmaceutical Research
Azetidine and pyrrolidine derivatives have been extensively studied for their pharmaceutical applications, particularly in the design of drugs targeting neurological disorders and infectious diseases. For example, the synthesis and pharmacological activity of azetidinones have been investigated, revealing potential as antidepressant and nootropic agents. These studies highlight the significance of azetidine and pyrrolidine skeletons in developing central nervous system (CNS) active agents, suggesting a promising avenue for therapeutic use (Thomas et al., 2016).
Triazole Derivatives in Antimicrobial and Antitumor Research
Triazole derivatives have shown promise in expanding the activity spectrum of antibiotics to include Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. This expansion of activity spectrum indicates the potential of triazole derivatives in addressing resistant bacterial strains and developing new antimicrobial therapies (Genin et al., 2000). Furthermore, triazole conjugates have been synthesized and evaluated as glycogen synthase kinase-3β inhibitors, showcasing anti-depressant activity and potential applications in treating neurodegenerative diseases and cancers (Khan et al., 2016).
Luminescence and Material Science Applications
The study of complexes based on triazole derivatives has also led to the discovery of materials with notable luminescent properties, suggesting applications in material science and as potential components in electronic and photonic devices (Gusev et al., 2011).
properties
IUPAC Name |
1-[[1-[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-28-18-7-4-15(5-8-18)6-9-20(27)24-13-17(14-24)25-12-16(21-22-25)11-23-10-2-3-19(23)26/h4-5,7-8,12,17H,2-3,6,9-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIHKGNIWSMSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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